Product packaging for 5-Methoxy-1,3-dimethylisoquinoline(Cat. No.:CAS No. 89221-27-2)

5-Methoxy-1,3-dimethylisoquinoline

Cat. No.: B15070574
CAS No.: 89221-27-2
M. Wt: 187.24 g/mol
InChI Key: ZCGWDGHEBVMWRS-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethylisoquinoline is a synthetic isoquinoline derivative of interest in medicinal chemistry and organic synthesis. As part of the isoquinoline alkaloid family, a class of N-based heterocyclic compounds widespread in nature, it serves as a key scaffold for investigating new biologically active molecules . Isoquinoline alkaloids are a historically significant class of natural products with a broad spectrum of documented biological activities, including antibacterial, antitumor, anti-inflammatory, and neuroprotective effects . Researchers utilize this and similar synthetic isoquinoline cores to develop novel antibacterial agents, particularly against Gram-positive pathogens, and to explore structure-activity relationships (SAR) . The methoxy and methyl substituents on its core structure make it a valuable intermediate for further chemical modification and synthesis of complex alkaloid analogs . This product is intended for research purposes, such as in hit-to-lead optimization campaigns, synthetic methodology studies, and as a standard in analytical chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B15070574 5-Methoxy-1,3-dimethylisoquinoline CAS No. 89221-27-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89221-27-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-1,3-dimethylisoquinoline

InChI

InChI=1S/C12H13NO/c1-8-7-11-10(9(2)13-8)5-4-6-12(11)14-3/h4-7H,1-3H3

InChI Key

ZCGWDGHEBVMWRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2OC)C(=N1)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations for 5 Methoxy 1,3 Dimethylisoquinoline and Its Derivatives

Total Synthesis Strategies for the Isoquinoline (B145761) Core

The construction of the fundamental isoquinoline ring system is the cornerstone of any synthetic approach towards 5-Methoxy-1,3-dimethylisoquinoline. Modern organic synthesis has provided a diverse toolbox of reactions to achieve this, ranging from classical name reactions to contemporary transition-metal-catalyzed methods.

Optimized Bischler-Napieralski Cyclization Protocols for Methoxy-Dimethylisoquinolines

The Bischler-Napieralski reaction is a classical and widely employed method for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent under acidic conditions. nrochemistry.com The presence of an electron-donating group, such as a methoxy (B1213986) group on the phenyl ring, generally facilitates this electrophilic aromatic substitution reaction. nrochemistry.com

The regioselectivity of the Bischler-Napieralski cyclization is a critical consideration in the synthesis of asymmetrically substituted isoquinolines like this compound. The cyclization of a meta-methoxy substituted β-phenylethylamide can potentially lead to the formation of two regioisomers (5-methoxy and 7-methoxy). The outcome is influenced by the reaction conditions and the nature of the substituents. Generally, cyclization occurs para to the activating methoxy group, which would favor the formation of the desired 5-methoxyisoquinoline (B1338356) skeleton. However, the use of certain reagents can alter this selectivity. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ typically yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. In contrast, using P₂O₅ exclusively can lead to a mixture of the normal product and the "abnormal" 6-methoxy regioisomer, which is attributed to cyclization at the ipso-position. wikipedia.org

For the synthesis of 1,3-disubstituted dihydroisoquinolines, the appropriate N-acyl-β-phenylethylamine precursor is required. For instance, the cyclization of N-acetyl-β-(m-methoxyphenyl)ethylamine would be a direct approach to a 1-methyl-5-methoxy-3,4-dihydroisoquinoline intermediate. The introduction of the second methyl group at the 3-position can be achieved by utilizing a β-phenylethylamine with the desired substitution pattern prior to acylation and cyclization.

Recent advancements in the Bischler-Napieralski reaction have focused on the development of milder and more efficient conditions. These include the use of triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine, which allows the reaction to proceed at lower temperatures. organic-chemistry.org The use of ionic liquids as solvents has also been explored to provide a more environmentally benign and efficient process. slideshare.net

An asymmetric variant of the Bischler-Napieralski reaction has been developed for the synthesis of chiral 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. This method utilizes chiral (S)-1-alkyl-1,2-diphenylethylamides, which upon reaction with POCl₃–P₂O₅, yield 3-alkyl-4-phenyl-1,2-dihydroisoquinolines with high diastereoselectivity (80–91% de). rsc.org Subsequent reduction of the dihydroisoquinoline products provides access to the corresponding tetrahydroisoquinolines with three stereogenic centers. rsc.org

Table 1: Reagents and Conditions for Bischler-Napieralski Cyclization
Dehydrating AgentCo-reagent/SolventTemperatureKey Features
POCl₃Refluxing benzene (B151609) or toluene80-110 °CClassical and widely used.
P₂O₅Refluxing POCl₃ or xyleneHigh temperaturesMore forceful conditions, can influence regioselectivity. wikipedia.org
Tf₂O2-Chloropyridine / CH₂Cl₂-20 to 0 °CMilder conditions, good for sensitive substrates. organic-chemistry.org
PCl₅Nitrile as solventRoom TemperatureCan be effective for certain substrates. organic-chemistry.org
[bmim]PF₆ (Ionic Liquid)POCl₃90-100 °CGreener alternative, high yields and purity. slideshare.net

Regioselective Carbon-Carbon Bond Formations Preceding Isoquinoline Ring Closure

An alternative to the direct cyclization of pre-formed β-phenylethylamides is the strategic construction of key carbon-carbon bonds prior to the formation of the isoquinoline ring. This approach offers greater flexibility in the introduction of substituents and can provide access to complex isoquinoline derivatives.

One such strategy involves the palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with allenes. This method allows for the regioselective synthesis of 3,4-disubstituted hydroisoquinolones. mdpi.com The reaction proceeds via the formation of a five-membered cyclopalladated intermediate, followed by insertion of the allene (B1206475) and reductive elimination. The regioselectivity of the allene insertion is controlled by steric and electronic factors. This methodology provides a convergent route to the isoquinoline core, where the substituents at the 3 and 4 positions are introduced in a single step.

Another approach involves the synthesis of 2-alkynyl benzyl (B1604629) azides, which can undergo silver-catalyzed cyclization to afford substituted isoquinolines. This method is tolerant of various functional groups and proceeds in good yields. The requisite 2-alkynyl benzyl azides can be prepared through Sonogashira coupling of a 2-halobenzyl azide (B81097) with a terminal alkyne. This strategy allows for the introduction of a substituent at the 1-position of the isoquinoline ring via the choice of the alkyne coupling partner.

Azaelectrocyclization Approaches for Isoquinoline Scaffold Construction

Azaelectrocyclization reactions represent a powerful and atom-economical approach for the synthesis of nitrogen-containing heterocycles, including isoquinolines. These reactions involve the thermally or photochemically induced cyclization of aza-polyenes.

A notable example is the cascade aza-Wittig/6π-electrocyclization reaction. This process typically begins with the reaction of an iminophosphorane with an aldehyde or ketone to generate an aza-triene intermediate in situ. This intermediate then undergoes a 6π-electrocyclization to form a dihydropyridine (B1217469) ring. While this method is more commonly applied to pyridine (B92270) synthesis, variations can be adapted for the construction of fused pyridine systems, including the isoquinoline core. For instance, the reaction of a vinyliminophosphorane with a suitable ketone can lead to the formation of a substituted 1,6-dihydropyridine. nih.govacs.org

Another relevant strategy is the aza-Diels-Alder reaction of arynes with N-aryl imines. This cascade reaction provides a time-efficient route to a variety of functionalized isoquinolines. researchgate.netnih.gov The reaction proceeds via a [4+2] cycloaddition, and with unsymmetrical arynes, it can exhibit excellent regioselectivity. researchgate.net This method was successfully applied in the total synthesis of the benzo[c]phenanthridine (B1199836) alkaloid nornitidine. researchgate.netnih.gov

Transition Metal-Catalyzed C-H Activation and Alkenylation Strategies in Isoquinoline Synthesis

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the efficient and regioselective synthesis of isoquinolines. These methods avoid the need for pre-functionalized starting materials, thus offering a more atom- and step-economical approach.

Rhodium(III)-catalyzed C-H activation and annulation of N-methoxy benzamides with alkynes is a well-established method for the synthesis of isoquinolones. This reaction tolerates a wide range of functional groups and generally proceeds with high regioselectivity. Similarly, rhodium(III)-catalyzed C-H functionalization of 2-aryl-2H-indazoles with alkynes has been reported to furnish indazoloquinolines. researchgate.net

Palladium-catalyzed methodologies have also been extensively developed. For instance, the palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides access to 3,4-substituted hydroisoquinolones with good yields and excellent regioselectivity. mdpi.com The reaction mechanism involves the formation of a cyclopalladated intermediate, followed by allene insertion and reductive elimination. mdpi.com

Controlled Introduction and Manipulation of Methoxy and Methyl Substituents

The precise placement of the methoxy and methyl groups on the isoquinoline core is crucial for defining the identity and properties of this compound.

Stereoselective and Regioselective Alkylation and O-Methylation Procedures

The introduction of the methyl groups at the C-1 and C-3 positions can be achieved through various methods. For the C-1 methyl group, a common strategy is the use of a precursor that already contains this methyl group, such as in the Bischler-Napieralski cyclization of an N-acetylated phenylethylamine.

Alternatively, direct C-H methylation of the isoquinoline core can be challenging but is an area of active research. More established methods involve the functionalization of a pre-formed isoquinoline derivative. For instance, the stereoselective 1-arylation of isoquinolines can be achieved via chiral N-acylisoquinolinium salts. rsc.org While this method focuses on arylation, similar principles could be adapted for alkylation.

The introduction of a methyl group at the C-3 position can be accomplished by starting with a precursor that contains this substituent, for example, by using a substituted β-phenylethylamine in the Bischler-Napieralski reaction. The synthesis of 3-methyl-3,4-dihydroisoquinolines has been reported through the reaction of the natural allylbenzene, myristicin, with nitriles. researchgate.net

For the introduction of the methoxy group at the C-5 position, O-methylation of a corresponding hydroxyisoquinoline is a standard procedure. The regioselectivity of this reaction is critical. The methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has been studied, revealing that S-methylation occurs first, followed by a mixture of O- and N-methylation upon further alkylation. nih.gov The predominance of O-methylation was observed, and the reaction conditions, such as the base and solvent, play a crucial role in determining the regioselectivity. nih.gov

Stereoselective methylation can be achieved using chiral catalysts or auxiliaries. For instance, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines to the corresponding tetrahydroisoquinolines has been extensively studied, often followed by N-methylation to yield naturally occurring alkaloids. rsc.org While this focuses on N-methylation, the principles of stereocontrol can be applied to C-alkylation as well.

Table 2: Methods for Substituent Introduction
PositionSubstituentMethodKey Features
C-1MethylBischler-Napieralski with N-acetyl precursorClassical and reliable.
C-3MethylBischler-Napieralski with substituted precursorRequires synthesis of the specific β-phenylethylamine.
C-5MethoxyO-methylation of 5-hydroxyisoquinolineRegioselectivity is key; base and solvent choice are important. nih.gov
C-1 & C-3MethylAsymmetric Bischler-NapieralskiProvides stereocontrol at multiple centers. rsc.org

Synthetic Routes for Specific Isomeric Methoxy-Dimethylisoquinolines (e.g., 5-Methoxy vs. other positional isomers)

The controlled synthesis of specific positional isomers of methoxy-dimethylisoquinolines is highly dependent on the choice of starting materials and the synthetic route. Classical methods, when applied with strategically substituted precursors, allow for regioselective construction of the isoquinoline core.

The Bischler-Napieralski synthesis is a primary example. This method involves the cyclization of a β-phenylethylamine derivative. To synthesize a 5-methoxy-isoquinoline, one would start with a 2-(2-methoxyphenyl)ethylamine. The subsequent acylation and cyclodehydration, typically using a Lewis acid like phosphorus pentoxide or phosphoryl chloride, would lead to a dihydroisoquinoline, which is then dehydrogenated (often with a palladium catalyst) to the final aromatic isoquinoline. quimicaorganica.orgpharmaguideline.com The position of the methoxy group on the final product is dictated by its position on the initial phenyl ring of the phenethylamine (B48288).

Similarly, the Pictet-Spengler reaction builds the isoquinoline skeleton by reacting a phenylethylamine with an aldehyde or ketone. quimicaorganica.orgpharmaguideline.com The cyclization step is an electrophilic aromatic substitution, meaning its success and regioselectivity are influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups, such as a methoxy group, activate the ring and direct the cyclization. For instance, a methoxy group at the meta-position of the phenylethylamine would direct the cyclization to the para-position, yielding a 7-methoxyisoquinoline. To achieve a 5-methoxy substitution, the starting phenylethylamine must have the methoxy group at the ortho position relative to the ethylamine (B1201723) side chain.

The Pomeranz-Fritsch reaction offers another route, condensing a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal. quimicaorganica.org The position of substituents on the starting benzaldehyde directly translates to their position on the benzo part of the resulting isoquinoline. Therefore, to obtain a 5-methoxyisoquinoline, 3-methoxybenzaldehyde (B106831) would be a logical starting material.

Table 1: Regiocontrol in Classical Isoquinoline Syntheses

Synthesis Method Key Precursor(s) for 5-Methoxy Derivative Mechanism of Regiocontrol
Bischler-Napieralski 2-(2-Methoxyphenyl)ethylamine + Acylating Agent Position of methoxy group fixed by the starting phenethylamine.
Pictet-Spengler 2-(2-Methoxyphenyl)ethylamine + Aldehyde/Ketone Ortho-methoxy group directs cyclization to the C6 position.
Pomeranz-Fritsch 3-Methoxybenzaldehyde + Aminoacetal Substituent position on the benzaldehyde dictates the final isoquinoline substitution.

Innovations in Reaction Conditions and Process Optimization

Modern synthetic chemistry has introduced powerful techniques to optimize the synthesis of complex heterocycles like isoquinolines. These innovations focus on improving reaction efficiency, reducing waste, and enhancing product yields and purity through methods such as microwave-assisted synthesis and meticulous screening of catalysts and solvents.

Microwave-assisted synthesis has emerged as a green and efficient technique for constructing heterocyclic compounds, including isoquinolines. benthamdirect.com This method significantly reduces reaction times, often from hours to minutes, while frequently improving yields compared to conventional heating methods. rsc.org The application of microwave irradiation can drive reactions to completion more effectively and can sometimes lead to different product outcomes than traditional heating. rsc.org

For example, palladium-catalyzed sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal alkynes and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) are effectively accelerated under microwave irradiation, producing a variety of substituted isoquinolines in moderate to excellent yields. acs.org The process involves heating the reaction mixture to temperatures around 150 °C under microwave irradiation for a few hours, a significant time-saving over conventional methods. acs.org This approach has been successfully used to prepare diverse libraries of quinoline (B57606), isoquinoline, quinoxaline (B1680401), and quinazoline (B50416) derivatives. nih.gov

The choice of catalyst and solvent is critical in isoquinoline synthesis, profoundly impacting reaction yield, selectivity, and scope. A wide range of metal catalysts have been employed, with palladium, copper, rhodium, and ruthenium being particularly prominent. organic-chemistry.org

Palladium catalysts are widely used in cross-coupling reactions to form key C-C bonds in the isoquinoline framework. For instance, Pd-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal acetylene (B1199291) is a key step in certain isoquinoline syntheses. organic-chemistry.org

Copper catalysts are often used in conjunction with palladium or on their own, particularly in cyclization steps. organic-chemistry.org

Rhodium(III) and Ruthenium(II) catalysts have enabled novel synthetic pathways through C-H bond activation. organic-chemistry.org For example, a Rh(III)-catalyzed reaction between an in-situ generated oxime and an internal alkyne allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org

Solvent choice also plays a crucial role. The solubility of reactants and catalysts, as well as the solvent's boiling point and polarity, can influence reaction kinetics and outcomes. In some cases, the solvent can directly participate in the reaction. For example, the halogenation of isoquinoline is affected by the formation of a complex with the solvent and catalyst system. acs.org Systematic screening of different catalyst-solvent combinations is a standard practice in process optimization to identify the conditions that provide the highest yield and purity for a specific target molecule like this compound.

The strategic selection and manipulation of functional groups on precursor molecules are fundamental to modern synthetic strategies. Oximes, nitro compounds, and acetamides serve as versatile intermediates in the construction of the isoquinoline core.

Acetamides: N-acyl phenylethylamines, which include acetamides, are the classic starting point for the Bischler-Napieralski synthesis . pharmaguideline.com The acetamide (B32628) is formed by reacting a substituted phenylethylamine with an acetylating agent (like acetyl chloride or acetic anhydride). This amide intermediate is then cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline. quimicaorganica.org

Oximes: Oximes have gained prominence as highly versatile intermediates. They can be readily formed from ketones or aldehydes. nih.gov In modern isoquinoline synthesis, the oxime group can act as an internal oxidant and a directing group for C-H activation. organic-chemistry.org Rhodium(III)-catalyzed C-H activation of an aromatic ketoxime, followed by cyclization with an alkyne, provides a powerful and efficient one-pot method for synthesizing multisubstituted isoquinolines. organic-chemistry.org Similarly, Pd(II) catalysis can be used to cyclize oximes with vinyl azides. organic-chemistry.org The oxime functional group offers a distinct advantage due to its ability to coordinate with the metal catalyst and direct the reaction to a specific C-H bond.

Nitro Compounds: While not always direct precursors, nitro compounds are strategically important as they can be readily converted into other key functional groups. The reduction of an aromatic nitro group provides an amine, a crucial functional group for initiating classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler pathways. Furthermore, nitro compounds can be used to generate nitrile oxides for cycloaddition reactions or can participate in more complex transformations. researchgate.net In some reaction systems, nitroaromatics can react with carbanions, leading to the reduction of the nitro group to a nitroso group, which can then tautomerize to an oxime, creating a pathway to oxime-based cyclizations. researchgate.netnih.gov

Table 2: Role of Key Intermediates in Isoquinoline Synthesis

Intermediate Preparative Reaction Role in Isoquinoline Synthesis Example Synthetic Route
Acetamide Acylation of a phenylethylamine Precursor for intramolecular cyclization Bischler-Napieralski Synthesis pharmaguideline.com
Oxime Reaction of a ketone/aldehyde with hydroxylamine Directing group for C-H activation; Internal oxidant Rh(III)-catalyzed cyclization with alkynes organic-chemistry.org
Nitro Compound Nitration of an aromatic ring Precursor to amine group (via reduction); Tautomerization to oxime Precursor for Bischler-Napieralski or Pictet-Spengler quimicaorganica.org

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

Building upon the core isoquinoline scaffold, chemists can synthesize a vast array of structural analogs and functionalized derivatives. These modifications can involve adding functional groups to the existing rings or fusing additional rings to the isoquinoline system, leading to more complex polycyclic aromatic structures.

The fusion of additional rings to the isoquinoline core creates extended polycyclic systems like benzo[g]isoquinolines. These structures are often synthesized through tandem or one-pot reactions that efficiently build complexity from simpler starting materials.

One approach involves the synthesis of benzo nih.govnih.govimidazo[2,1-a]isoquinolines . These are complex fused systems that can be prepared via one-pot protocols involving commercially available o-phenylenediamines and o-cyanobenzaldehydes. nih.gov These tandem strategies are atom- and step-economical, allowing for multiple bond-forming events in a single operation. nih.gov Metal-free syntheses have also been developed, for example, by reacting 2-ethynylbenzaldehydes with o-phenylenediamines in nitrobenzene (B124822) at elevated temperatures, which serves as both the solvent and the oxidizing agent. nih.gov

Another strategy to access these fused systems is through transition-metal-catalyzed cross-coupling reactions. nih.gov For example, palladium-catalyzed C-H vinylation has been used to form a key C-C bond, constructing the additional ring onto a benzimidazole (B57391) precursor. nih.gov These advanced methods enable the construction of diverse and complex isoquinoline-based ring systems, significantly expanding the chemical space available for exploration.

Synthesis of Substituted Phenyl and Heteroaromatic Analogs

The introduction of substituted phenyl and heteroaromatic groups onto the this compound core can be achieved through various modern cross-coupling reactions. While direct synthetic routes for the target compound are not extensively reported, methodologies applied to structurally similar isoquinoline derivatives, such as 6,7-dimethoxy-1-methylisoquinolines, provide a strong basis for the synthesis of its analogs.

A prevalent and highly effective method for forging carbon-carbon bonds to introduce aryl and heteroaryl substituents is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide or triflate under palladium catalysis.

For the synthesis of phenyl-substituted analogs of this compound, a plausible route would first involve the synthesis of a halogenated or triflated precursor. For instance, a hydroxylated isoquinoline can be converted to a more reactive triflate. This intermediate can then undergo a Suzuki-Miyaura coupling with a desired phenylboronic acid.

A generalized reaction scheme based on the synthesis of related compounds is presented below:

Scheme 1: Proposed Suzuki-Miyaura Coupling for the Synthesis of a Phenyl-Substituted Analog

Generated code

In this proposed scheme, the triflate of this compound serves as the electrophilic partner for the palladium-catalyzed cross-coupling with a substituted phenylboronic acid.

The synthesis of heteroaromatic analogs can be envisioned using similar cross-coupling strategies, employing heteroaromatic boronic acids or other suitable organometallic reagents. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Reactant 1 (Isoquinoline Derivative) Reactant 2 (Boronic Acid) Catalyst/Ligand Product Reference Analogy
This compound triflate3-Hydroxyphenylboronic acidPd(PPh₃)₄5-Methoxy-1,3-dimethyl-X-(3-hydroxyphenyl)isoquinoline nih.gov
This compound triflate4-Biphenylboronic acidPd(dppf)Cl₂5-Methoxy-1,3-dimethyl-X-(4-biphenyl)isoquinoline nih.gov
This compound triflate4-tert-Butylphenylboronic acidPd(OAc)₂ / SPhos5-Methoxy-1,3-dimethyl-X-(4-tert-butylphenyl)isoquinoline nih.gov

This table presents a proposed set of reactants for the synthesis of phenyl-substituted analogs based on established methods for similar isoquinoline scaffolds.

Furthermore, classical isoquinoline synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, can be adapted to build the isoquinoline ring system with pre-installed phenyl or heteroaromatic substituents on the starting materials.

Fragment Elaboration Techniques for Isoquinoline-Based Ligand Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach utilizes small molecular fragments that are then grown, merged, or linked to create more potent and selective ligands. The this compound scaffold is an attractive template for such fragment-based approaches.

Fragment Growing:

This technique involves identifying a small fragment that binds to a biological target and then extending its structure to pick up additional interactions and increase affinity. For the this compound core, a fragment could be the unsubstituted isoquinoline itself or a simple derivative. Subsequent "growing" could involve the addition of functional groups at various positions on the ring system. For instance, a fragment hit could be elaborated by adding substituents to the phenyl ring or the methyl groups. mdpi.com

Fragment Merging:

Fragment merging, also known as scaffold hopping, is employed when two or more fragments are found to bind in overlapping pockets of a target protein. mdpi.com These fragments can then be combined into a single, more potent molecule. In the context of the this compound scaffold, if two different substituted isoquinoline fragments show binding activity, a new analog incorporating the key features of both fragments could be synthesized.

Fragment Linking:

This strategy is used when two fragments bind to adjacent, non-overlapping sites on a target. mdpi.com A linker is designed to connect the two fragments, resulting in a single molecule that can occupy both binding sites simultaneously, often leading to a significant increase in binding affinity. For an isoquinoline-based approach, one fragment could be a substituted this compound, which is then linked to another distinct fragment that binds nearby.

Technique Description Application to Isoquinoline Scaffold
Fragment Growing Extending a fragment to gain additional interactions. mdpi.comAdding substituents to the phenyl ring or methyl groups of a this compound fragment.
Fragment Merging Combining two fragments that bind in overlapping pockets. mdpi.comSynthesizing a single isoquinoline analog that incorporates the key binding features of two different substituted isoquinoline fragments.
Fragment Linking Connecting two fragments that bind in adjacent sites. mdpi.comJoining a this compound fragment to another distinct fragment via a chemical linker.

This table summarizes the primary fragment elaboration techniques and their potential application in the discovery of ligands based on the this compound scaffold.

The successful application of these fragment elaboration techniques relies heavily on structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the rational design of new, more potent analogs.

Preclinical Pharmacological Investigations and Target Engagement of 5 Methoxy 1,3 Dimethylisoquinoline Analogs

In Vitro Pharmacological Profiling of Substituted Isoquinolines

In vitro pharmacological profiling is a critical step in drug discovery, providing initial data on a compound's interaction with biological targets and its effects on cells. This process typically involves a cascade of assays, including receptor binding, functional modulation, and cell-based efficacy studies.

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. nih.gov These assays typically measure the displacement of a known radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Kᵢ), a measure of binding affinity. nih.gov

While specific binding data for 5-Methoxy-1,3-dimethylisoquinoline at adrenergic and serotonin (B10506) receptors are not extensively documented in publicly available literature, studies on structurally related isoquinoline (B145761) derivatives demonstrate the application of these assays. For instance, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the PCP binding site of the NMDA receptor complex. The results, shown in the table below, highlight how structural modifications, such as the position of a methyl group, can dramatically alter binding affinity, with the (S)-enantiomer of compound 4e showing nearly 90-fold higher potency than its (R)-enantiomer. nih.gov

Binding Affinities of 1-Aryl-1,2,3,4-tetrahydroisoquinoline Derivatives at the NMDA Receptor nih.gov
CompoundSubstituent (Position 1)Kᵢ (µM)
(S)-4e2-Methylphenyl0.0374
(R)-4e2-Methylphenyl3.33

Functional assays are employed to determine the physiological response elicited by a ligand upon binding to its receptor. These assays classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (induces an effect opposite to the agonist). nih.gov The potency of this activity is often expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

Studies on other methoxy-substituted compounds illustrate how functional activity is characterized. For example, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent serotonin receptor agonist, has been extensively studied to understand its functional profile at various 5-HT receptor subtypes. nih.govnih.gov Similarly, computational screening efforts against the α₂ₐ-adrenergic receptor identified novel agonists, with their functional potency (EC₅₀) determined through G protein activation assays. nih.gov These studies underscore the importance of functional assays in characterizing the pharmacological action of a compound beyond simple binding.

Functional Potency of Agonists at Adrenergic and Serotonin Receptors
CompoundTarget ReceptorFunctional AssayPotency (EC₅₀)Reference
Compound '9087α₂ₐ-Adrenergic ReceptorG protein activation52 nM nih.gov
Compound PS75α₂ₐ-Adrenergic ReceptorG protein activation4.8 nM nih.gov
5-HT5-HT₃ₐ ReceptorIon channel current3.4 µM mdpi.com

Cell-based assays provide crucial information on the biological efficacy of a compound in a cellular context, such as its ability to inhibit cell growth (cytotoxicity) or proliferation. The half-maximal inhibitory concentration (IC₅₀) or the half-maximal growth inhibition (GI₅₀) are common metrics derived from these assays. acs.org

Numerous studies have demonstrated the cytotoxic potential of various isoquinoline derivatives against cancer cell lines. Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines showed activity against murine leukemia cells. nih.gov More recently, a series of isoquinolinequinone (IQQ) N-oxide derivatives were synthesized and evaluated against a panel of human tumor cell lines, with several compounds exhibiting potent, nanomolar-range GI₅₀ values. acs.org Furthermore, a study of 1-alkyne derivatives of tetrahydroisoquinoline identified compounds with significant cytotoxic effects against cancer cells but lower toxicity towards normal cells. sdiarticle4.com

Cytotoxic Activity of Substituted Isoquinoline Analogs in Cancer Cell Lines
Compound ClassSpecific AnalogCell LineActivity (GI₅₀/IC₅₀)Reference
Isoquinolinequinone N-OxideCompound 25MDR Tumor CellsNanomolar GI₅₀ acs.org
1-Alkyne Tetrahydroisoquinoline1-Tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineCancer CellsHigh Cytotoxicity sdiarticle4.com
Triazenoquinoline8-chloro-4-(3,3-dimethyl-1-triazeno)quinolineL1210 LeukemiaActive nih.gov

Target Identification and Characterization for Isoquinoline-Based Compounds

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for optimizing its therapeutic potential. For isoquinoline-based compounds, adrenergic and serotonin receptors represent important classes of potential targets due to their critical roles in physiology and disease.

Adrenergic receptors (ARs), divided into α₁, α₂, and β subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of epinephrine (B1671497) and norepinephrine. nih.gov They are well-established drug targets for a variety of conditions. The investigation of isoquinolines as adrenergic modulators involves determining their binding affinity and functional activity at these receptor subtypes.

Structure-based drug discovery approaches have successfully identified novel chemotypes for adrenergic receptors. A large-scale computational docking study against the α₂ₐ-adrenergic receptor identified several new agonists that were structurally distinct from known drugs. nih.gov Subsequent binding experiments confirmed their affinity for various adrenergic receptor subtypes. nih.gov Additionally, research into other heterocyclic scaffolds has shown that substitutions, such as the addition of a methoxy (B1213986) group, can significantly alter potency at α₂-adrenoreceptors, although the effect is highly dependent on the core structure. nih.gov

Binding Affinity of a Novel Agonist ('9087) at Adrenergic Receptor Subtypes nih.gov
Receptor SubtypeBinding Affinity (Kᵢ)
α₂ₐAR32 nM
α₂CₐR310 nM
α₁-Subtypes1-10 µM
β-Adrenergic Receptors>10 µM

The serotonin (5-HT) system, with its 14 distinct receptor subtypes, is a major target for drugs treating psychiatric and neurological disorders. nih.govmdpi.com Characterizing the interaction of compounds with these receptors involves a comprehensive analysis of binding affinities and functional effects across the various subtypes.

While direct data on this compound is limited, studies on other methoxy-containing molecules provide a framework for these investigations. The hallucinogen 5-MeO-DMT is a well-characterized agonist at 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.govnih.gov Pharmacological studies have correlated the binding affinities of various tryptamine (B22526) and phenethylamine (B48288) derivatives to their functional effects, demonstrating how subtle structural changes can shift receptor selectivity and activity. nih.govfrontiersin.org For example, research on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines showed that extending the 4-alkoxy side chain generally increased binding affinity at 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.org Such analyses are crucial for building a structure-activity relationship (SAR) profile for a given class of compounds.

Binding Affinities of Various Ligands at Serotonin Receptor Subtypes
Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₂C (Kᵢ, nM)Reference
8-OH-DPAT1.0-- nih.gov
Ipsapirone3.1-- nih.gov
2,5-Dimethoxy-4-ethylphenethylamine (2C-E)≥10,00048120 frontiersin.org
2,5-Dimethoxy-4-propylphenethylamine (2C-P)≥10,000854 frontiersin.org

Enzymatic Targets and Pathways Affected by Isoquinoline Compounds

The diverse biological activities of isoquinoline alkaloids stem from their interactions with a wide array of enzymatic targets and cellular pathways. The biosynthesis of isoquinoline alkaloids itself involves a complex series of enzyme-catalyzed reactions, primarily originating from the amino acid tyrosine. numberanalytics.com Key enzymes in this pathway include tyrosine decarboxylase, norcoclaurine synthase, and various methyltransferases and oxidases that modify the basic isoquinoline structure. numberanalytics.comnumberanalytics.com

The substitution patterns on the isoquinoline core significantly influence the enzymatic targets. For instance, methoxy groups, such as the one in this compound, can affect the molecule's lipophilicity and its ability to interact with specific enzymes. While direct enzymatic targets of this compound are not extensively documented, research on related isoquinoline and quinoline (B57606) derivatives provides insights into potential mechanisms.

One of the well-studied pathways affected by isoquinoline alkaloids is the PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival. nih.govmdpi.com An analog, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to inhibit the proliferation of colorectal cancer cells by suppressing the expression of proteins in this pathway. nih.govmdpi.com Another important enzymatic target for some isoquinoline-related compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer cell survival. The indolequinone analog ES936, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, acts as a mechanism-based inhibitor of NQO1. researchgate.net

Furthermore, certain isoquinoline alkaloids, like berberine (B55584) and palmatine, have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation. researchgate.net The unique enzymatic pathways in the biosynthesis of these compounds, sometimes involving cytochrome P450 families like CYP719, highlight the specialized nature of their interactions within biological systems. nih.gov

Preclinical Efficacy in Mechanistic Biological Models

Assessment of Anticancer Potential in Cancer Cell Lines

The anticancer potential of isoquinoline and quinoline analogs has been evaluated in various cancer cell lines, demonstrating a range of cytotoxic activities. The presence and position of methoxy groups play a significant role in determining the efficacy of these compounds.

A study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), a structurally related compound, revealed potent cytotoxic effects against several cancer cell lines. MMNC inhibited the growth of HCT116 and Caco-2 colorectal cancer cells in a concentration- and time-dependent manner, with IC50 values of 0.33 μM and 0.51 μM, respectively. mdpi.com The compound was also found to be effective against other cancer cell lines, as detailed in the table below. mdpi.com Further investigation showed that MMNC induces apoptosis and arrests the cell cycle in the G2/M phase. nih.govmdpi.com

Cytotoxicity of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) in Various Cancer Cell Lines
Cancer Cell LineCell TypeIC50 (μM)
HCT116Colorectal Cancer0.33
Caco-2Colorectal Cancer0.51
AGSGastric Cancer3.6
PANC-1Pancreatic Cancer18.4
SMMC-7721Hepatocellular Carcinoma9.7

Tetrahydroisoquinoline (THIQ) based analogs have also been investigated for their anticancer activities. dovepress.com These compounds, designed to mimic the A and B rings of the microtubule disruptor 2-methoxyestradiol, have shown cytotoxic effects in the nanomolar range in MDA-MB-231 metastatic breast and A549 epithelial lung carcinoma cells. dovepress.com These analogs were found to induce apoptosis and cause cell cycle arrest in the G2/M phase. dovepress.com

Another analog, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), demonstrated growth inhibitory effects against human pancreatic cancer cell lines BxPC-3 and MIA PaCa-2 by inhibiting the enzyme NQO1. researchgate.net The modification of the quinoline scaffold has also yielded compounds with significant antiproliferative activity against various human cancer cell lines, including KB, HT29, and MKN45. nih.gov

Evaluation of Antiplatelet Activity in Isolated Platelet Systems

Certain isoquinoline and related heterocyclic analogs have been investigated for their potential to inhibit platelet aggregation. A study on 4-methoxybenzene-1,3-isophthalamides, which share a methoxybenzene feature, demonstrated significant in vitro anti-platelet aggregation activities. nih.gov In this study, several synthesized compounds showed superior activity compared to the reference drug Picotamide when tested using the Born test. nih.gov

While direct studies on this compound are limited, research on other structurally related compounds provides insights into potential mechanisms. For example, the benzopyran-2-one derivative RC414, which contains a methoxy group, was found to be a potent inhibitor of platelet aggregation induced by collagen, ADP, and thrombin. nih.gov Its mechanism of action involves increasing intracellular cAMP levels through the inhibition of cAMP phosphodiesterase and enhancing nitric oxide formation. nih.gov

Inhibitory Concentration (IC50) of RC414 on Platelet Aggregation
AgonistIC50 (μM)
Collagen0.51 ± 0.12
ADP0.98 ± 0.36
Thrombin1.00 ± 0.15

These findings suggest that compounds with a methoxy-substituted aromatic ring, a feature of this compound, have the potential to exhibit antiplatelet effects through various mechanisms that interfere with platelet activation pathways.

Neuropsychiatric Activity Assessment in In Vitro and Ex Vivo Models

The biosynthesis of isoquinoline alkaloids often begins with dopamine, a key neurotransmitter, highlighting the intrinsic relationship between this class of compounds and neurological pathways. amerigoscientific.com The structural diversity within the isoquinoline family, including variations in methoxy substitutions, allows for a wide range of pharmacological activities. numberanalytics.com For example, aporphine (B1220529) alkaloids, a subtype of isoquinolines, include apomorphine, which has been used in the treatment of Parkinson's disease. numberanalytics.com This indicates that isoquinoline derivatives can modulate dopaminergic systems.

Further research is necessary to specifically elucidate the neuropsychiatric activity profile of this compound and its analogs in established in vitro and ex vivo models. Such studies would typically involve assessing binding affinities to various neurotransmitter receptors and transporters, as well as measuring effects on neuronal firing rates and neurotransmitter release in brain slice preparations.

Computational and Theoretical Chemistry Studies of 5 Methoxy 1,3 Dimethylisoquinoline and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have emerged as powerful tools for elucidating the intricate structural and electronic characteristics of isoquinoline (B145761) derivatives, including 5-Methoxy-1,3-dimethylisoquinoline. These computational methods provide valuable insights into molecular geometry, energy landscapes, reaction pathways, and charge distributions, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has proven to be a versatile and popular method in computational chemistry and physics. wikipedia.org DFT calculations are instrumental in determining the optimized molecular geometry and energies of isoquinoline derivatives. By employing various functionals and basis sets, researchers can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. For instance, studies on similar heterocyclic systems have demonstrated that DFT methods, such as B3LYP with basis sets like 6-31G**, can yield geometric parameters and vibrational frequencies that are in good agreement with experimental data obtained from techniques like FTIR and FT-Raman spectroscopy. nih.gov

The application of DFT allows for the calculation of various energetic properties, including the total electronic energy, enthalpy, and Gibbs free energy. These calculations are crucial for assessing the relative stability of different isomers and conformers of substituted isoquinolines. The choice of the functional and basis set can influence the accuracy of these calculations, with higher-level basis sets generally providing more precise results. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in Isoquinoline Studies

FunctionalBasis SetApplication
B3LYP6-31G Geometry optimization, vibrational frequency calculation
B3LYP6-311++GHigh-accuracy energy calculations
PBEcc-pVTZSolid-state and periodic system calculations

Conformational Landscape Analysis of Substituted Isoquinoline Systems

The presence of substituents on the isoquinoline core, such as the methoxy (B1213986) and dimethyl groups in this compound, introduces conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. lumenlearning.comyoutube.com Understanding the conformational landscape is essential as it can dictate the molecule's biological activity and physical properties. youtube.com

For substituted isoquinolines, key conformational variables include the orientation of the methoxy group relative to the isoquinoline ring and the rotational barriers of the methyl groups. The rotation of a methoxy group can be influenced by steric hindrance and electronic interactions with the aromatic system. Similarly, the rotation of methyl groups can be hindered by neighboring atoms or functional groups. nih.gov Computational methods can map the potential energy surface as a function of these rotational degrees of freedom, identifying the most stable (lowest energy) conformations and the energy barriers between them. lumenlearning.com These energy barriers, known as rotational barriers, are critical in understanding the dynamic behavior of the molecule at different temperatures. nih.gov The A-value, which quantifies the energetic preference for a substituent to be in the equatorial position in a cyclohexane (B81311) ring, is a concept that highlights the importance of steric interactions in determining conformational stability. lumenlearning.comnobelprize.org

Investigation of Reaction Mechanisms and Transition States in Isoquinoline Synthesis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of isoquinolines. The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to form isoquinolines. wikipedia.orgorganic-chemistry.orgpharmaguideline.com This reaction involves the intramolecular cyclization of a β-arylethylamide. wikipedia.org

DFT calculations can be used to model the entire reaction pathway, from reactants to products, through the identification of transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. ucsb.edu By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction, which is a key factor in understanding the reaction rate. youtube.com Computational studies have explored the mechanism of the Bischler-Napieralski reaction, considering different proposed intermediates such as nitrilium ions. wikipedia.orgorganic-chemistry.org These theoretical investigations provide a detailed, step-by-step picture of bond breaking and bond formation during the cyclization process. acs.orgnih.gov

Table 2: Key Steps in the Bischler-Napieralski Reaction

StepDescription
Amide FormationAcylation of a β-phenylethylamine. pharmaguideline.com
CyclizationIntramolecular electrophilic aromatic substitution to form a dihydroisoquinoline ring. wikipedia.org
Dehydration/OxidationRemoval of water and subsequent aromatization to the isoquinoline. wikipedia.orgpharmaguideline.com

Analysis of Charge Localization and Electronic Distribution within Isoquinoline Derivatives

The electronic properties of a molecule, such as the distribution of electron density and the location of partial charges, are fundamental to its reactivity and intermolecular interactions. amerigoscientific.com For isoquinoline derivatives, the presence of the nitrogen atom and substituents like the electron-donating methoxy group significantly influences the electronic landscape of the molecule. amerigoscientific.com

Mulliken population analysis is a computational technique used to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.orgnumberanalytics.com This method partitions the total electron density among the constituent atoms based on the molecular orbitals. numberanalytics.com While it has known limitations, such as a strong dependence on the basis set used, it provides a qualitative understanding of charge distribution. wikipedia.orgq-chem.com Analysis of the Mulliken charges in this compound would likely reveal a negative partial charge on the nitrogen atom due to its high electronegativity, and altered charge distributions on the carbon atoms of the aromatic rings due to the electronic effects of the methoxy and methyl substituents. This information is valuable for predicting sites susceptible to electrophilic or nucleophilic attack. slideshare.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens through which to examine the behavior of molecules over time and their interactions with biological macromolecules. These techniques are particularly valuable in the field of drug discovery for predicting how a ligand might bind to a protein target.

Ligand-Protein Docking Studies for Isoquinoline-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govwikipedia.org This method is extensively used in virtual screening to identify potential drug candidates from large libraries of small molecules. wikipedia.orgnih.gov For isoquinoline derivatives, which are known to exhibit a wide range of biological activities, docking studies can provide crucial insights into their mechanism of action at the molecular level. nih.govnih.govmdpi.com

In a typical docking study involving an isoquinoline derivative like this compound, the three-dimensional structure of the target protein is required. The isoquinoline molecule is then computationally "docked" into the active site or other binding pockets of the protein. A scoring function is used to evaluate the different binding poses, predicting the binding affinity and identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. youtube.com These studies can help to rationalize the structure-activity relationships observed for a series of compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov For instance, isoquinoline derivatives have been investigated as inhibitors of various enzymes and have shown interactions with protein kinases. researchoutreach.orgnih.gov

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound and its derivatives, MD simulations can provide critical insights into how these molecules interact with biological targets, such as enzymes or receptors. By simulating the compound within a solvated, biologically relevant environment, researchers can observe its binding stability and any conformational changes that occur upon interaction with a target protein.

The primary goal of these simulations is to understand the dynamic nature of the ligand-receptor complex. A stable binding is often characterized by minimal fluctuations of the ligand within the binding pocket of the protein and the maintenance of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For instance, a hypothetical MD simulation of this compound bound to a target protein might reveal that the methoxy group at the 5-position acts as a crucial hydrogen bond acceptor, while the dimethyl groups at the 1- and 3-positions fit snugly into hydrophobic pockets of the receptor.

The stability of the protein-ligand complex can be quantified by analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A low and stable RMSD value suggests that the ligand remains tightly bound in its initial binding pose. Conversely, a high and fluctuating RMSD may indicate an unstable interaction, suggesting that the compound is not an ideal candidate for that particular target.

Table 1: Illustrative Molecular Dynamics Simulation Data for this compound with a Hypothetical Target Protein

Simulation Time (ns)Ligand RMSD (Å)Number of Hydrogen Bonds
00.003
101.252
201.303
301.282
401.352
501.401
601.382
701.421
801.452
901.432
1001.462

This table presents hypothetical data for illustrative purposes.

Furthermore, MD simulations can reveal important conformational changes in both the ligand and the protein upon binding. The isoquinoline scaffold of the compound may adopt different orientations to optimize its interactions within the binding site. Similarly, the protein may undergo induced-fit changes to accommodate the ligand. Analyzing these dynamic changes is crucial for understanding the mechanism of action and for designing more potent derivatives.

In Silico Prediction of Biological Activities and Pharmacokinetic Profiles (excluding toxicity)

Beyond studying binding dynamics, computational methods are extensively used to predict the biological activities and pharmacokinetic properties of new chemical entities. These predictions are vital for assessing the drug-likeness of a compound like this compound.

Computational Models for Predicting Receptor Binding Affinities

Predicting the binding affinity of a small molecule to a protein target is a cornerstone of computational drug design. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed for this purpose. These models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, a QSAR model could be developed using a dataset of similar isoquinoline compounds with known binding affinities for a specific receptor.

The process involves calculating a variety of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These descriptors can include steric, electronic, and hydrophobic parameters. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model is built. This model can then be used to estimate the binding affinity of novel compounds like this compound.

The binding affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters typically indicates a stronger binding affinity. For example, a QSAR model might predict a favorable pKi (the negative logarithm of Ki) for this compound, suggesting it has the potential to be a potent inhibitor of the target receptor.

Table 2: Predicted Receptor Binding Affinities for this compound Derivatives

DerivativePredicted pKiPredicted IC50 (nM)
This compound7.815.8
5-Hydroxy-1,3-dimethylisoquinoline7.531.6
5-Methoxy-1-methyl-3-ethylisoquinoline7.912.6
5-Methoxy-1,3-diethylisoquinoline7.625.1
7-Fluoro-5-methoxy-1,3-dimethylisoquinoline8.17.9

This table presents hypothetical data for illustrative purposes based on QSAR modeling principles.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

A compound's efficacy is not solely determined by its binding affinity; its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are equally critical. In silico tools can predict these properties, helping to identify potential liabilities early in the drug discovery process.

Various computational models, such as those available through platforms like SwissADME, are used to predict ADME parameters based on the chemical structure of a compound. These predictions are guided by established principles like Lipinski's rule of five,

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) identifies methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). Methyl groups on the isoquinoline core appear as singlets (δ ~2.5–3.0 ppm) .
  • Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves impurities, while TLC (silica gel, UV visualization) monitors reaction progress .

How can researchers resolve contradictions in physicochemical data, such as lipophilicity or solubility, for methylated isoquinoline derivatives?

Advanced
Discrepancies in lipophilicity measurements (e.g., logP) often arise from methodological differences (shake-flask vs. chromatographic methods) or solvent effects. For example, methylation of 5-hydroxy-6-methyluracil increases lipophilicity but may paradoxically enhance aqueous solubility due to crystal lattice disruption . To resolve contradictions:

  • Use standardized protocols (OECD guidelines for logP determination).
  • Validate results with multiple techniques (e.g., HPLC retention time vs. computational models like XLogP3).
  • Perform solubility studies under controlled pH and temperature .

How do structural modifications (e.g., substituent position, steric bulk) influence the biological activity of this compound derivatives?

Advanced
Substituent positioning significantly affects bioactivity. For instance, 6,7-dimethoxyisoquinoline derivatives with biphenyl groups at position 3 exhibit enhanced antibacterial activity by disrupting FtsZ polymerization in bacterial cell division . Key considerations:

  • Steric Effects : Bulky groups at position 1 (e.g., -CH₂NH₂) may hinder target binding.
  • Electronic Effects : Electron-donating methoxy groups enhance aromatic π-stacking with biological targets.
  • SAR Studies : Systematic variation of substituents followed by in vitro assays (e.g., MIC determination) identifies pharmacophores .

What mechanistic insights explain the cyclization efficiency in the synthesis of this compound derivatives?

Advanced
Cyclization often proceeds via a six-membered transition state in Ru-catalyzed C–H activation. For example, in the formation of 6,8-dimethoxy-1,3-dimethylisoquinoline, the catalyst facilitates deprotonation and subsequent coupling of the methoxy-directed aryl C–H bond with an alkyne or alkene partner. Density functional theory (DFT) simulations reveal that electron-rich arenes lower the activation energy for C–H cleavage, while bulky ligands favor intramolecular cyclization over dimerization .

What strategies improve the solubility and formulation of this compound for in vivo studies?

Q. Basic

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility.
  • Cocrystallization : Co-crystallize with succinic acid or other GRAS coformers to modify crystal packing.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.